molecular formula C17H16N2O3S2 B2431106 2-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide CAS No. 895454-77-0

2-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B2431106
CAS RN: 895454-77-0
M. Wt: 360.45
InChI Key: CODGZHOBXUDDTD-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide, also known as DBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBT is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

  • Synthesis and Characterization : Studies on this compound and its derivatives often involve their synthesis and subsequent characterization. For instance, Duran and Canbaz (2013) synthesized and characterized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide derivative compounds, a related group of compounds, determining their acidity constants and structural properties using various spectroscopic methods (Duran & Canbaz, 2013).

  • Antimicrobial and Antifungal Properties : Some studies have explored the antimicrobial and antifungal properties of these compounds. Mokhtari and Pourabdollah (2013) investigated the antimicrobial activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives against pathogenic bacteria and Candida species, revealing their effectiveness against fungi (Mokhtari & Pourabdollah, 2013).

  • Antitumor Activity : Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them for potential antitumor activity against various human tumor cell lines, identifying certain compounds with considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).

  • Crystal Structure Analysis : Nayak et al. (2013) studied the crystal structure of N-(1,3-benzothiazol-2-yl)acetamide, revealing insights into its molecular interactions and assembly (Nayak et al., 2013).

  • Photophysical Properties : Balijapalli et al. (2017) explored the photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamides, analyzing their hydrogen bonding interactions and spectroscopic characteristics (Balijapalli et al., 2017).

  • Antibacterial Studies : Patel and Agravat (2007) synthesized pyridine derivatives including 2-(p-aminophenylsulfonamido) substituted benzothiazoles and evaluated their antibacterial and antifungal activities, demonstrating considerable antibacterial effectiveness (Patel & Agravat, 2007).

  • In vitro Cytotoxicity Studies : Al-Janabi et al. (2020) conducted in-vitro cytotoxicity studies of Pd(II) and Pt(II) complexes with N-(1,3-benzothiazol-2-yl)acetamide ligands, assessing their potential as anticancer agents (Al-Janabi et al., 2020).

  • Quantum Mechanical Studies and Photovoltaic Efficiency : Mary et al. (2020) performed quantum mechanical studies on benzothiazolinone acetamide analogs, assessing their potential as photosensitizers in dye-sensitized solar cells and their ligand-protein interactions (Mary et al., 2020).

properties

IUPAC Name

2-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-11-8-12(2)16-14(9-11)23-17(19-16)18-15(20)10-24(21,22)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODGZHOBXUDDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide

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